molecular formula C10H12O5S B13558134 2-(Toluene-4-sulfonyloxy)propionic acid

2-(Toluene-4-sulfonyloxy)propionic acid

Cat. No.: B13558134
M. Wt: 244.27 g/mol
InChI Key: QXYOROBKCZWFKK-UHFFFAOYSA-N
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Description

2-(Toluene-4-sulfonyloxy)propionic acid is an organic compound with the molecular formula C10H12O5S. It is a derivative of propionic acid where the hydrogen atom of the hydroxyl group is replaced by a toluene-4-sulfonyloxy group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Toluene-4-sulfonyloxy)propionic acid typically involves the reaction of propionic acid with toluene-4-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

CH3CH2COOH+TsClCH3CH2COOTs+HCl\text{CH}_3\text{CH}_2\text{COOH} + \text{TsCl} \rightarrow \text{CH}_3\text{CH}_2\text{COOTs} + \text{HCl} CH3​CH2​COOH+TsCl→CH3​CH2​COOTs+HCl

where TsCl represents toluene-4-sulfonyl chloride and Ts represents the toluene-4-sulfonyl group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also allows for the efficient removal of by-products and the recycling of unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(Toluene-4-sulfonyloxy)propionic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The toluene-4-sulfonyloxy group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Conducted in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

    Oxidation Reactions: Performed in aqueous or organic solvents under reflux conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted propionic acid derivatives.

    Reduction Reactions: Formation of 2-(Toluene-4-sulfonyloxy)propanol.

    Oxidation Reactions: Formation of this compound.

Scientific Research Applications

2-(Toluene-4-sulfonyloxy)propionic acid is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-(Toluene-4-sulfonyloxy)propionic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The toluene-4-sulfonyloxy group is a good leaving group, which facilitates substitution reactions. The compound can also undergo oxidation and reduction reactions, leading to the formation of various products with different biological activities.

Comparison with Similar Compounds

2-(Toluene-4-sulfonyloxy)propionic acid can be compared with other similar compounds such as:

    2-(Toluene-4-sulfonyloxy)acetic acid: Similar structure but with an acetic acid backbone instead of propionic acid.

    2-(Toluene-4-sulfonyloxy)butyric acid: Similar structure but with a butyric acid backbone.

    2-(Toluene-4-sulfonyloxy)benzoic acid: Similar structure but with a benzoic acid backbone.

The uniqueness of this compound lies in its specific reactivity and the types of products it forms in various chemical reactions. Its applications in scientific research and industry make it a valuable compound for further study and development.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-7-3-5-9(6-4-7)16(13,14)15-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYOROBKCZWFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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